molecular formula C14H16O B12652587 2-Naphthol, 1-methyl-6-propyl- CAS No. 14461-84-8

2-Naphthol, 1-methyl-6-propyl-

Cat. No.: B12652587
CAS No.: 14461-84-8
M. Wt: 200.28 g/mol
InChI Key: AGVVNQWVUYCHFM-UHFFFAOYSA-N
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Description

2-Naphthol, 1-methyl-6-propyl- is a derivative of 2-naphthol, a compound known for its fluorescent properties and its use in various organic transformations. This compound is part of the naphthalene family, which is a homologue of phenol but exhibits higher reactivity due to its aromatic framework .

Preparation Methods

The synthesis of 2-Naphthol, 1-methyl-6-propyl- typically involves multi-step organic reactions. One common method is the sulfonation of naphthalene followed by alkylation. The sulfonation process involves treating naphthalene with sulfuric acid to introduce a sulfonic acid group. This intermediate is then subjected to alkylation using appropriate alkyl halides under basic conditions to introduce the methyl and propyl groups .

Chemical Reactions Analysis

2-Naphthol, 1-methyl-6-propyl- undergoes various types of chemical reactions, including:

Scientific Research Applications

2-Naphthol, 1-methyl-6-propyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Naphthol, 1-methyl-6-propyl- involves its interaction with various molecular targets. The compound can undergo electrophilic substitution reactions, which allow it to interact with biological molecules. Its aromatic structure enables it to participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing its biological activity .

Comparison with Similar Compounds

2-Naphthol, 1-methyl-6-propyl- can be compared with other naphthol derivatives such as:

These comparisons highlight the unique reactivity and applications of 2-Naphthol, 1-methyl-6-propyl- due to its specific structural modifications.

Properties

CAS No.

14461-84-8

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

1-methyl-6-propylnaphthalen-2-ol

InChI

InChI=1S/C14H16O/c1-3-4-11-5-7-13-10(2)14(15)8-6-12(13)9-11/h5-9,15H,3-4H2,1-2H3

InChI Key

AGVVNQWVUYCHFM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C=C1)C(=C(C=C2)O)C

Origin of Product

United States

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